molecular formula C27H25NO4 B2621418 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one CAS No. 866589-50-6

1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Cat. No. B2621418
CAS RN: 866589-50-6
M. Wt: 427.5
InChI Key: RZBKJQVEZKZUQT-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one, also known as DMQD, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. DMQD belongs to the class of quinolone alkaloids, which are known for their diverse biological activities.

Mechanism of Action

1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one exerts its biological effects by binding to and inhibiting the activity of various enzymes and proteins, including topoisomerase II, NADPH oxidase, and NF-κB. This compound has been shown to induce DNA damage and inhibit DNA repair, leading to apoptosis in cancer cells. This compound has also been shown to reduce oxidative stress by inhibiting the activity of NADPH oxidase and scavenging free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inducing apoptosis, reducing oxidative stress, and inhibiting inflammation. This compound has also been shown to have anti-angiogenic effects by inhibiting the production of vascular endothelial growth factor (VEGF). In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize in large quantities. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one. One area of research is the development of this compound derivatives with improved solubility and efficacy. Another area of research is the investigation of the potential use of this compound in combination with other drugs for cancer therapy. In addition, the study of this compound in animal models of other diseases, such as cardiovascular disease and diabetes, may provide new insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves the condensation of 3,4-dimethylbenzoyl chloride with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in the presence of anhydrous aluminum chloride. The resulting product is then reacted with benzylamine to form this compound. The synthesis method has been optimized to produce this compound in high yields and purity.

Scientific Research Applications

1-Benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has been studied for its potential use in various scientific research applications, including cancer therapy, neuroprotection, and inflammation. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

1-benzyl-3-(3,4-dimethylbenzoyl)-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-17-10-11-20(12-18(17)2)26(29)22-16-28(15-19-8-6-5-7-9-19)23-14-25(32-4)24(31-3)13-21(23)27(22)30/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBKJQVEZKZUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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